(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Description
This compound is a structurally complex pyrrolidine-2,3-dione derivative featuring multiple pharmacophoric motifs:
- Pyrrolidine-2,3-dione core: A five-membered lactam ring with two ketone groups, known for its role in modulating biological activity through hydrogen bonding and electron-deficient interactions .
- 6-Methoxy-1,3-benzothiazole substituent: A heterocyclic aromatic system linked to the pyrrolidine ring, often associated with anticancer and antimicrobial properties due to its planar structure and ability to intercalate DNA .
- Furan-2-yl(hydroxy)methylidene moiety: A conjugated enol ether system that may enhance solubility and participate in redox reactions.
Properties
Molecular Formula |
C24H18N2O6S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H18N2O6S/c1-30-14-6-3-5-13(11-14)20-19(21(27)17-7-4-10-32-17)22(28)23(29)26(20)24-25-16-9-8-15(31-2)12-18(16)33-24/h3-12,20,28H,1-2H3 |
InChI Key |
DYFIKIWRYWYEKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with a suitable pyrrolidine-2,3-dione derivative under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the pyrrolidine-2,3-dione core can be reduced to form corresponding alcohols.
Substitution: The methoxy groups on the benzothiazole and phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have been documented to possess broad-spectrum antibacterial and antifungal activities. The presence of the furan and pyrrolidine rings may enhance these effects through synergistic interactions.
Case Study:
A study demonstrated that a related compound exhibited significant inhibition against various bacterial strains, suggesting that our compound may also exhibit similar antimicrobial efficacy .
Anticancer Potential
The structural components of this compound suggest potential applications in cancer therapy. Compounds featuring benzothiazole and pyrrolidine frameworks have been reported to induce apoptosis in cancer cells.
Case Study:
Research on similar pyrrolidine derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models . This indicates the need for further exploration of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione in cancer research.
Computational Studies
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the biological activity of this compound based on its structure. The PASS (Prediction of Activity Spectra for Substances) model can be employed to hypothesize potential pharmacological effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with tailored biological activities. The ability to modify substituents on the pyrrolidine or furan rings could lead to enhanced potency or selectivity against specific biological targets.
Synthesis Overview:
A general synthetic route involves:
- Formation of the furan-hydroxymethylidene moiety.
- Coupling with the benzothiazole derivative.
- Final cyclization to form the pyrrolidine ring.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Benzothiazole | Yes | Moderate |
| Compound B | Pyrrolidine | Yes | High |
| (4E)-4-[furan... | Furan + Pyrrolidine + Benzothiazole | TBD | TBD |
Mechanism of Action
The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole-Containing Pyrrolidine Diones
Chen et al. (2006) synthesized benzothiazole-pyrrolidine diones (e.g., 2-(6-methoxybenzothiazol-2-yl)-3-oxo-pyrrolidine ) and demonstrated potent antiproliferative activity against breast cancer cells (IC₅₀ = 1.2 µM) via topoisomerase I inhibition . In contrast, the target compound’s additional furan and methoxyphenyl groups may enhance cellular uptake and metabolic stability, though this remains untested.
Pyrrolidine-2,3-dione Derivatives with Aryl Substituents
Ghorab et al. (2009) reported 1-(4-chlorophenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione as a VEGF receptor inhibitor (IC₅₀ = 0.8 µM) .
Furan-Modified Heterocycles
Dinakaran et al. (2012) studied furan-conjugated pyrrolidine diones (e.g., 4-(furan-2-ylmethylidene)-3-hydroxy-pyrrolidine-2,5-dione) and noted enhanced antibacterial activity against E. coli (MIC = 8 µg/mL) due to improved membrane penetration . The target compound’s hydroxymethylidene group may further augment this effect.
Comparative Data Table
| Compound | Biological Activity | Key Structural Features | Reference |
|---|---|---|---|
| Target Compound | Hypothesized kinase inhibition | Benzothiazole, furan, methoxyphenyl | |
| 2-(6-Methoxybenzothiazol-2-yl)-3-oxo-pyrrolidine | Anticancer (IC₅₀ = 1.2 µM) | Benzothiazole, pyrrolidine dione | |
| 1-(4-Chlorophenyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione | VEGF inhibition (IC₅₀ = 0.8 µM) | Chlorophenyl, nitrophenyl | |
| 4-(Furan-2-ylmethylidene)-3-hydroxy-pyrrolidine-2,5-dione | Antibacterial (MIC = 8 µg/mL) | Furan, hydroxymethylidene |
Key Research Findings and Gaps
- Synthetic Challenges : The target compound’s multiple substituents necessitate multi-step synthesis, unlike simpler analogs .
- Pharmacological Potential: While benzothiazole and pyrrolidine dione motifs are well-studied, the combination with furan and methoxyphenyl groups may confer unique selectivity profiles.
- Unresolved Questions: No in vivo toxicity or pharmacokinetic data exist for the target compound.
Biological Activity
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.49 g/mol. The structure features several functional groups that contribute to its biological activity, including a furan ring, a benzothiazole moiety, and methoxyphenyl substituents.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds with similar structural features. For instance, derivatives of 1,2,4-triazoles , which share some pharmacophoric elements with the target compound, have demonstrated significant antifungal activity against various pathogens such as Candida albicans and Cryptococcus neoformans . The mechanism often involves inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi .
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| (4E)-Compound | 0.0313 | Outstanding |
| Voriconazole | 0.125 | Excellent |
| Fluconazole | 0.25 | Good |
Antioxidant Activity
The antioxidant properties of similar pyrrolidine derivatives have been documented extensively. These compounds can scavenge free radicals and inhibit lipid peroxidation, thus protecting cellular components from oxidative stress . The presence of the furan and methoxy groups in the structure may enhance these properties through electron donation mechanisms.
Anticancer Activity
Research indicates that compounds with benzothiazole and pyrrolidine scaffolds exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives can induce apoptosis in human cancer cells by activating caspase pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Key findings include:
- Furan Ring : Enhances solubility and bioavailability.
- Benzothiazole Moiety : Contributes to anticancer and antifungal activities.
- Methoxy Substituents : Modulate lipophilicity and can improve interaction with biological targets.
Case Study 1: Antifungal Efficacy
A recent study evaluated a series of pyrrolidine derivatives against Candida species. The compound exhibited an MIC value of 0.0313 μg/mL, indicating outstanding antifungal activity compared to standard treatments .
Case Study 2: Antioxidant Potential
In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human fibroblasts, suggesting strong antioxidant capabilities. The results showed a dose-dependent response with IC50 values comparable to known antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
